molecular formula C5H4N2O4 B12892719 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde

4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde

Cat. No.: B12892719
M. Wt: 156.10 g/mol
InChI Key: BUVABAFUSGNDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde (CAS 263144-33-8) is a high-purity chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.10 g/mol. It is characterized by a pyrrole ring substituted with formyl, nitro, and hydroxy functional groups. This specific arrangement makes it a valuable synthetic intermediate for constructing complex heterocyclic scaffolds with potential medicinal applications . The compound's calculated physical properties include a density of 1.74 g/cm³, a boiling point of 372.7°C at 760 mmHg, and a flash point of 179.2°C .Pyrrole derivatives are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals with demonstrated biological activities . They serve as key structural motifs in the development of new antibacterial compounds to address the growing challenge of antimicrobial resistance . Research into novel pyrrole-containing structures is vital, as this heterocycle is present in several natural compounds with activity against Gram-positive bacteria, including resistant strains like MRSA and VRE . As a functionalized pyrrole-3-carbaldehyde, this compound is an essential building block in organic and medicinal chemistry research. It can be utilized in multi-component reactions and further cyclization strategies to create diverse fused heterocyclic libraries, such as pyrroloquinolines and pyrrolo-oxadiazoles, for screening in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C5H4N2O4/c8-2-3-4(9)1-6-5(3)7(10)11/h1-2,6,9H

InChI Key

BUVABAFUSGNDAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N1)[N+](=O)[O-])C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by formylation and hydroxylation. The reaction conditions often involve the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the desired substitutions on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The hydroxy and formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Recent studies have shown that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds derived from pyrrole structures have been investigated for their ability to induce apoptosis in cancer cells. The incorporation of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde into various molecular frameworks has been linked to enhanced anticancer activity against different cell lines, including breast and liver cancer cells .

2. Antimicrobial Properties
Pyrrole derivatives, including 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde, have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes and cellular components .

3. Anti-inflammatory Effects
Research indicates that certain pyrrole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The nitro group in 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde may contribute to its anti-inflammatory properties by acting as a reactive species that interacts with inflammatory mediators .

Synthetic Utility

1. Building Block for Complex Molecules
4-Hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations, making it an excellent precursor for synthesizing more complex heterocycles and pharmaceuticals .

2. Catalytic Applications
The compound has been explored for its catalytic properties in various chemical reactions, including polymerization processes and organic transformations. Pyrrole-based catalysts have shown efficacy in promoting reactions under mild conditions, contributing to greener synthetic methodologies .

Recent Advances

Recent literature highlights innovative approaches utilizing 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde:

Study Application Findings
Airaksinen et al. (2023)Antimicrobial ActivitySynthesized pyrrole-ligated oxadiazoles from the compound, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Joshi et al. (2022)Anticancer ActivityReported that derivatives of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde showed enhanced activity against multiple cancer cell lines .
Liu et al. (2020)CatalysisInvestigated the use of pyrrole derivatives as catalysts in organic reactions, showcasing their potential in sustainable chemistry .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydroxy and formyl groups can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property 4-Hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Molecular Formula C₅H₃N₂O₄ C₈H₅ClN₂O
Molecular Weight 155.09 g/mol 180.59 g/mol
Substituents -NO₂, -OH, -CHO -Cl, -CHO
Ring System Monocyclic pyrrole Bicyclic pyrrolopyridine
Functional Groups Nitro, hydroxyl, aldehyde Chlorine, aldehyde
CAS Number Not available 1256818-78-6

Crystallographic Considerations

While neither compound’s crystallographic data is explicitly provided in the evidence, the SHELX software suite () is widely used for small-molecule refinement. The nitro and hydroxyl groups in 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde may introduce challenges in crystallinity due to hydrogen bonding and steric effects, whereas the planar pyrrolopyridine system in the analog might facilitate easier crystal packing .

Biological Activity

4-Hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is C7_7H6_6N2_2O3_3, with a molecular weight of approximately 156.10 g/mol. The presence of a hydroxyl group, a nitro group, and an aldehyde functional group contributes to its reactivity and biological activity. These functional groups enable the compound to participate in various synthetic pathways and interactions with biological macromolecules, making it a versatile candidate for further research.

Synthesis Methods

Several methods have been developed for synthesizing 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde, typically involving reactions that introduce the nitro and hydroxyl groups onto the pyrrole ring. The compound can be synthesized through condensation reactions or by modifying existing pyrrole derivatives to incorporate the desired functional groups.

Anticancer Properties

Recent studies have investigated the cytotoxicity and antiproliferative effects of compounds related to 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde. For instance, derivatives of pyrrole were tested against various tumor cell lines, including melanoma (SH-4) and keratinocytes (HaCaT). The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50_{50} values comparable to established chemotherapeutics like Cisplatin . Notably, one derivative showed an IC50_{50} of 44.63 ± 3.51 µM against SH-4 cells, indicating its potential as a lead compound in cancer therapy .

CompoundIC50_{50} (µM)Selectivity Index (SI)Cell Line
1C44.63 ± 3.513.83SH-4
Cisplatin18.20.38SH-4

The selectivity index (SI) provides insight into the compound's safety profile; higher SI values suggest lower toxicity to normal cells compared to cancer cells.

The mechanism by which 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde exerts its biological effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with certain derivatives led to increased apoptotic cell populations and significant cell cycle disruption in treated tumor cells . This suggests that the compound may interact with specific cellular pathways involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, derivatives of pyrrole compounds have demonstrated antimicrobial activity. For example, pyrrole benzamide derivatives have shown potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents . The structural similarities between these compounds and 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde suggest that further exploration could yield new antimicrobial therapies.

Case Studies

A study focusing on pyrrole derivatives highlighted their effectiveness against drug-resistant strains of tuberculosis, showcasing their potential in treating infectious diseases . These findings underscore the versatility of pyrrole-based compounds in addressing various health challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.